molecular formula C10H11IO2 B11952673 Methyl 3-ethyl-2-iodobenzoate CAS No. 28455-63-2

Methyl 3-ethyl-2-iodobenzoate

Cat. No.: B11952673
CAS No.: 28455-63-2
M. Wt: 290.10 g/mol
InChI Key: GNQXUEMTLFUXRY-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-iodobenzoate is an organic compound with the molecular formula C10H11IO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-2-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3-ethylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the ortho position relative to the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodobenzoic acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of iodobenzoic acids.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Methyl 3-ethyl-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-2-iodobenzoate involves its reactivity due to the presence of the iodine atom and ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodobenzoate
  • Methyl 4-iodobenzoate
  • Ethyl 3-iodobenzoate

Comparison

Methyl 3-ethyl-2-iodobenzoate is unique due to the presence of both an ethyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other iodobenzoates. For example, methyl 2-iodobenzoate lacks the ethyl group, which can influence its steric and electronic properties, leading to different reactivity and applications.

Properties

CAS No.

28455-63-2

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 3-ethyl-2-iodobenzoate

InChI

InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

GNQXUEMTLFUXRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)I

Origin of Product

United States

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